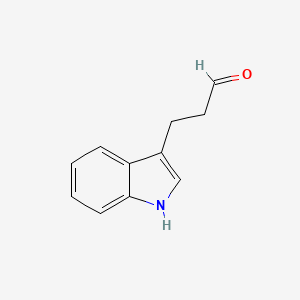

1H-Indole-3-propanal

Übersicht

Beschreibung

1H-Indole-3-propanal is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Indole-3-propanal can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Another method includes the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of indole derivatives with high precision and yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, making it suitable for various applications in pharmaceuticals and other industries .

Analyse Chemischer Reaktionen

Nucleophilic Additions

The aldehyde group undergoes nucleophilic additions with amines, alcohols, and hydrazines to form imines, acetals, and hydrazones, respectively.

Table 1: Nucleophilic Additions of 1H-Indole-3-propanal

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | Ethanol, RT, 12 h | N-Benzylidene-3-propanal indole | 78% | |

| Hydrazine hydrate | AcOH, reflux, 6 h | 3-Propanal indole hydrazone | 85% | |

| Methanol | H₂SO₄, RT, 24 h | Dimethyl acetal derivative | 65% |

Mechanistically, the aldehyde’s electrophilic carbon reacts with nucleophiles, stabilized by resonance with the indole ring. Acidic conditions protonate the aldehyde, enhancing electrophilicity .

Knoevenagel Condensation

The aldehyde participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile, barbituric acid) under basic or acidic catalysis.

Table 2: Knoevenagel Products

| Partner | Catalyst | Product | Application | Reference |

|---|---|---|---|---|

| Malononitrile | Piperidine, EtOH | 3-(2-Cyanoacryloyl)indole | Fluorescent probes | |

| Indan-1,3-dione | AcOH, reflux | 3-(Indenylidene)propanal indole | Anticancer agents |

This reaction proceeds via deprotonation of the active methylene compound, followed by nucleophilic attack on the aldehyde and subsequent dehydration .

Oxidation

The aldehyde oxidizes to 1H-indole-3-propanoic acid using KMnO₄ or CrO₃:

Yield: 72% (source ).

Reduction

NaBH₄ or LiAlH₄ reduces the aldehyde to 1H-indole-3-propanol:

Yield: 89% (source).

Mannich-Type Reactions

This compound acts as an electrophile in Mannich reactions, forming β-amino carbonyl derivatives. For example, with indole and paraformaldehyde under CaO catalysis:

Palladium-Catalyzed C–H Functionalization

The aldehyde directs regioselective C–H arylation at the C4 position of the indole ring. Using Pd(OAc)₂ and aryl iodides:

Key Mechanistic Steps :

-

Pd(II) coordinates to the aldehyde oxygen, facilitating C4 palladation.

-

Oxidative addition of Ar-I forms a Pd(IV) intermediate.

Friedel-Crafts Alkylation

The indole ring undergoes electrophilic substitution at C3 or C2 when the aldehyde is derivatized. For example, with benzyl bromide:

Cyclocondensation Reactions

Reactions with aminoheterocycles (e.g., pyrazoles) induce indole ring opening, forming purine isosteres:

Chlorosulfonation and Nitration

Electrophilic aromatic substitution occurs at the indole’s C5 or C6 positions under strong acidic conditions:

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Chlorosulfonation | ClSO₃H, 70°C, 2 h | 5-Chlorosulfonyl-3-propanal indole | 65% | |

| Nitration | HNO₃/H₂SO₄, 80°C | 6-Nitro-3-propanal indole | 58% |

Biological Relevance

This compound derivatives exhibit:

-

Antimicrobial activity : Knoevenagel adducts show MIC values of 8–32 µg/mL against S. aureus .

-

Anticancer potential : Mannich adducts inhibit hepatoma cell lines (IC₅₀: 12–45 µM) .

Stability and Handling

-

Storage : Under inert atmosphere at −20°C to prevent oxidation.

-

Decomposition : Prolonged exposure to light or moisture causes aldehyde dimerization.

This synthesis guide underscores this compound’s versatility in organic synthesis and drug discovery.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1H-Indole-3-propanal has been studied for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases. Research indicates that derivatives of indole compounds can reduce oxidative stress, a significant factor in neurodegeneration.

- Neuroprotection : Indole-3-propanal and its derivatives have shown promise in protecting neuronal cells from oxidative damage. For instance, derivatives synthesized from indole-3-propionic acid (IPA) have demonstrated superior antioxidant activity compared to traditional antioxidants like melatonin . These compounds are believed to scavenge free radicals effectively, thereby preventing cellular damage.

- MAO-B Inhibition : Some studies have identified indole derivatives as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease . The ability to inhibit MAO-B suggests potential therapeutic applications in treating these conditions.

Synthetic Applications

This compound serves as a crucial intermediate in organic synthesis, particularly for creating various biologically active compounds:

- Synthesis of Heterocycles : The carbonyl group in this compound allows for diverse coupling reactions, enabling the formation of complex heterocycles. These heterocycles often exhibit significant biological activity and are essential in drug development .

- Knoevenagel Condensation : This reaction has been utilized to synthesize various indole derivatives, showcasing the versatility of this compound as a building block. The condensation products are often evaluated for their pharmacological properties .

Case Study 1: Neuroprotective Properties

A study focused on the synthesis of new hybrids combining indole-3-propionic acid with various heterocyclic compounds demonstrated that these hybrids exhibited strong neuroprotective effects against oxidative stress induced by hydrogen peroxide (H2O2) in SH-SY5Y cells. The hybrids showed low cytotoxicity, making them promising candidates for further development in treating neurodegenerative diseases .

Case Study 2: Synthesis and Biological Evaluation

Another research effort synthesized several derivatives of this compound and evaluated their MAO-B inhibitory activity. The results indicated that certain derivatives possessed sub-micromolar inhibitory potency, suggesting their potential as therapeutic agents against neurodegenerative disorders .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 1H-Indole-3-propanal involves its interaction with various molecular targets and pathways. For instance, indole derivatives can modulate the activity of enzymes, receptors, and ion channels, leading to diverse biological effects. The compound’s ability to undergo electrophilic substitution allows it to form covalent bonds with target molecules, thereby altering their function .

Vergleich Mit ähnlichen Verbindungen

1H-Indole-3-propanal can be compared with other indole derivatives such as:

1H-Indole-3-carbaldehyde: Similar in structure but differs in the functional group attached to the indole ring.

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications in neurodegenerative diseases.

The uniqueness of this compound lies in its versatile reactivity and potential for modification, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

1H-Indole-3-propanal is an indole derivative that has garnered attention for its diverse biological activities, including potential applications in medicine and agriculture. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by its indole structure, which is known for its ability to participate in various chemical reactions, leading to the formation of biologically active derivatives. The compound can undergo oxidation, reduction, and substitution reactions, resulting in products with distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Indole derivatives can modulate enzyme activity, influence receptor signaling pathways, and alter ion channel functions. The compound's electrophilic nature allows it to form covalent bonds with target proteins, potentially leading to changes in their activity.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds derived from this compound can inhibit the proliferation of cancer cells. In vitro experiments demonstrated a concentration-dependent growth inhibitory effect on hepatoma cells treated with related indole compounds .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Hepatoma (FaO) | 50-100 | |

| 4a | Hepatoma (FaO) | 20-100 | |

| 3b | Hepatoma (FaO) | 25-100 |

Antimicrobial Properties

Indole derivatives have been recognized for their antimicrobial effects. Studies have reported that these compounds can inhibit the growth of various pathogens. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes within the microorganisms .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound and its derivatives. For example, research on indole aldehyde derivatives has shown protective effects on the intestinal barrier during infections by Toxoplasma gondii. These compounds enhanced gastrointestinal motility and reduced oxidative stress markers in infected mice .

Study on Toxoplasmosis

A study focused on the protective effects of indole aldehyde derivatives against intestinal damage caused by Toxoplasma gondii infection demonstrated that specific derivatives significantly improved gut health and reduced inflammation markers in animal models. The study utilized molecular docking techniques to elucidate the interactions between the aldehyde groups and target proteins involved in the infection process .

Evaluation of Antioxidant Properties

Another study synthesized a series of C-3 substituted indole derivatives, including those based on this compound. The derivatives exhibited notable antioxidant activities, which were attributed to their ability to interact beneficially with red blood cell membranes under oxidative stress conditions .

Eigenschaften

IUPAC Name |

3-(1H-indol-3-yl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-8,12H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNFCFYSFICKKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.